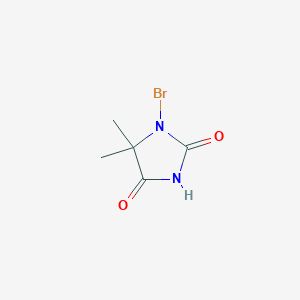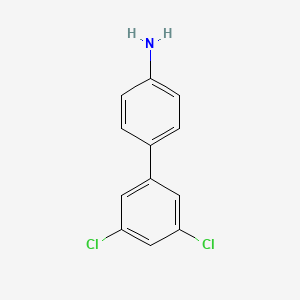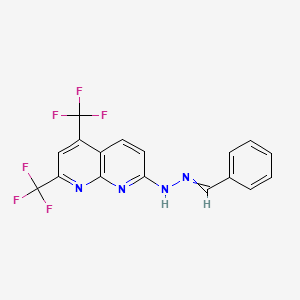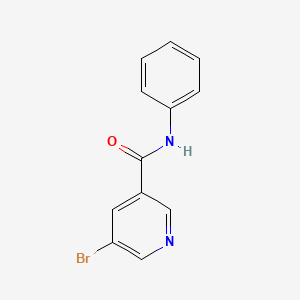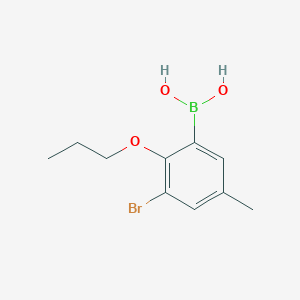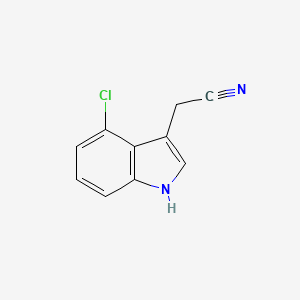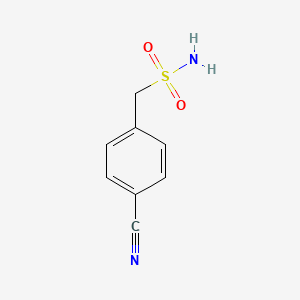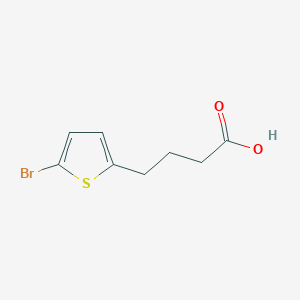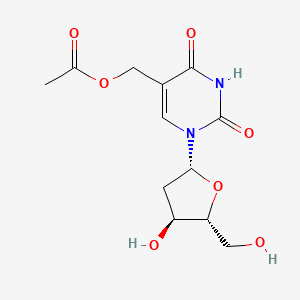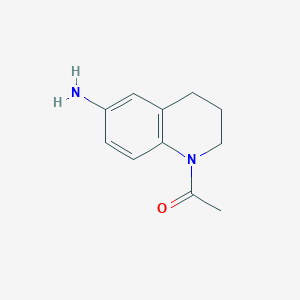
6-Bromo-1,4,4-trimethyl-1,2,3,4-tetrahydroquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sequential and Selective Buchwald-Hartwig Amination Reactions
The study presented in paper focuses on the synthesis of 6-heterocyclic substituted 2-aminoquinolines, which are shown to have increased binding affinity for Src homology 3 (SH3) domains compared to the lead compound, 2-aminoquinoline. The key step involves a selective Buchwald-Hartwig amination, which is optimized to selectively couple aryl bromides with cyclic amines. This process is crucial for the introduction of amino functionality into the 6-heterocyclic 2-aminoquinolines.
Knorr Synthesis of 6-Bromo-4-methylquinolin-2(1H)-one
Paper explores the synthesis of 6-bromo-2-chloro-4-methylquinoline through a two-step process involving the Knorr reaction. The study optimizes the conditions for the condensation and cyclization steps, leading to a three-step preparation of the target compound with a 48% overall yield. The research also investigates the steric effects that influence the cyclization step.
Friedländer Approach for Novel Chelating Ligands
In paper , the synthesis of 6-bromoquinoline derivatives is achieved through the Friedländer condensation. The process begins with the nitration and reduction of 3-bromobenzaldehyde, followed by condensation with enolizable ketones. The resulting compounds can be further modified to form biquinolines or 6-alkynyl derivatives, with the study noting high emission quantum yields for the 6,6'-biquinolines.
Synthesis of 6,7-Dihydroxy-1,2,3,4-tetrahydroisoquinoline Derivatives
Paper reports the synthesis of various 1-substituted 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinolines for pharmacological evaluation. Among these, the 1-(3',4',5'-trimethoxybenzyl) derivative is identified as a potent bronchodilator, marking it as the most active compound in the series.
Reductive Amination of Schiff's Bases
The synthesis of 7-bromo-1,2,3,4-tetrahydroisoquinoline is described in paper through a process involving lithiation, formylation, and reductive amination of 2-methylarylidene-tert-butylamines. This method also allows for the removal of the tert-butyl group from the nitrogen atom.
Synthesis of 6-Bromo-4-iodoquinoline
Paper details the synthesis of bromo-4-iodoquinoline, an important intermediate for biologically active compounds. The synthesis is accomplished through a five-step process starting from 2,2-dimethyl-1,3-dioxane-4,6-dione and 4-bromoaniline, with the final structures confirmed by 1H NMR spectrum.
Study on the Synthesis of 6-Bromoquinoline
The synthesis of 6-bromoquinoline using the Skraup reaction is the focus of paper . The study characterizes the structure of the compound by 1H NMR and discusses the effects of various reaction parameters, achieving a maximum yield of 54% under optimized conditions.
Synthesis and Structure of Brominated Quinazoline Derivatives
Paper investigates the bromination of 2,3-tetramethylene-3,4-dihydroquinazoline, leading to the formation of 6-bromo-4-hydroxy-2,3-tetramethylene-3,4-dihydroquinazoline. The study also examines the crystal structures of the brominated compound and its mixed crystal with the non-brominated analogue.
Bromination Studies of Dihydroquinolines
Finally, paper presents a study on the bromination of 1,2-dihydro-2,2,4-trimethylquinoline, identifying the main products and by-products of the reaction. The research also explores the reaction of the brominated compound with aqueous ethanolic alkali, leading to the formation of an unusual fused aziridine.
Aplicaciones Científicas De Investigación
Efficient and Selective Synthesis
- Synthesis Techniques : The compound is used in efficient and selective synthesis processes. For instance, Şahin et al. (2008) describe a one-pot synthesis of 6-Bromo-1,4,4-trimethyl-1,2,3,4-tetrahydroquinoline with high yields, highlighting its role in the synthesis of novel trisubstituted quinoline derivatives through lithium–halogen exchange reactions (Şahin et al., 2008).
Applications in Novel Derivatives Synthesis
- Creation of Cyano Derivatives : Ökten and Çakmak (2015) demonstrated the conversion of 6-Bromo-1,4,4-trimethyl-1,2,3,4-tetrahydroquinoline into cyano derivatives via copper-assisted nucleophilic substitution reactions. This indicates its utility in creating diverse chemical structures (Ökten & Çakmak, 2015).
Role in Organic Chemistry Research
- Development of Novel Compounds : Zlatoidský and Gabos (2009) discuss the synthesis of similar structures, highlighting the importance of tetrahydroquinoline derivatives in the development of novel organic compounds (Zlatoidský & Gabos, 2009).
Agricultural Applications
- Growth and Yield Stimulants : In the context of agriculture, Vostrikova et al. (2021) researched the effect of tetrahydroquinoline derivatives on growth indicators and yield of agricultural crops. This study illustrates the potential use of such compounds in enhancing agricultural productivity (Vostrikova et al., 2021).
Propiedades
IUPAC Name |
6-bromo-1,4,4-trimethyl-2,3-dihydroquinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrN/c1-12(2)6-7-14(3)11-5-4-9(13)8-10(11)12/h4-5,8H,6-7H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOOIABRLBHYNSK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(C2=C1C=C(C=C2)Br)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80443810 |
Source


|
| Record name | 6-Bromo-1,4,4-trimethyl-1,2,3,4-tetrahydroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80443810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-1,4,4-trimethyl-1,2,3,4-tetrahydroquinoline | |
CAS RN |
197379-70-7 |
Source


|
| Record name | 6-Bromo-1,4,4-trimethyl-1,2,3,4-tetrahydroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80443810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

